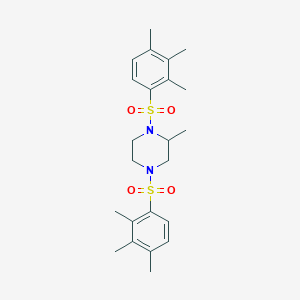

2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that are widely used in pharmaceuticals due to their diverse biological activities. This particular compound is characterized by the presence of two 2,3,4-trimethylbenzenesulfonyl groups attached to a piperazine ring, with a methyl group at the 2-position of the piperazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves the reaction of piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The methyl group at the 2-position can be introduced through a subsequent alkylation reaction using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl moieties in the compound are electron-withdrawing, making them susceptible to nucleophilic attack. Key reactions include:

- Amide Formation : Reaction with amines or hydrazines replaces the sulfonyl oxygen, forming sulfonamides. For example, hydrazine hydrate reacts with sulfonyl groups to yield hydrazide derivatives, as seen in analogous piperazine-sulfonyl systems .

- Thiol Displacement : Thiols (e.g., thioglycolic acid) displace sulfonyl groups under basic conditions, producing thioether-linked derivatives. This has been demonstrated in similar bis-sulfonamide piperazines .

Table 1: Nucleophilic Substitution Reactions

Piperazine Ring Modifications

The piperazine core undergoes hydrogenation and alkylation:

- Hydrogenation : Catalytic hydrogenation (e.g., H2/Pd-C) reduces the piperazine ring to a piperidine structure, altering steric and electronic properties .

- Alkylation/Arylation : The nitrogen atoms in the piperazine ring react with alkyl/aryl halides. For instance, Buchwald–Hartwig coupling introduces aryl groups at the nitrogen sites, as observed in structurally related piperazine drugs .

Example Reaction :Piperazine+Ar XPd catalystN arylpiperazine 5 21

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2,3,4-trimethylphenyl groups attached to the sulfonyl units undergo EAS:

- Nitration/Sulfonation : Directed by the methyl groups, electrophiles (e.g., NO2+) attack the para position relative to the sulfonyl group .

- Halogenation : Bromine or chlorine selectively substitutes the aromatic ring under acidic conditions, as shown in studies of bis-sulfonamide analogs .

Cyclization Reactions

The steric bulk of the sulfonyl groups can drive intramolecular cyclization:

- Sulfonyl-Cation Transfer : Under acidic conditions, sulfonyl groups form transient cations, enabling cyclization into fused heterocycles (e.g., benzothiazepines) .

- Thiadiazole Formation : Reaction with carbon disulfide and pyridine generates triazolothiadiazole rings fused to the piperazine backbone .

Mechanistic Insight :

The sulfonyl group stabilizes transition states via resonance, facilitating ring closure .

Comparative Reactivity with Analogues

Structure-activity relationship (SAR) studies highlight the impact of substituents:

Table 2: Reactivity Trends in Piperazine-Sulfonyl Analogues

Activité Biologique

2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine is a synthetic organic compound notable for its unique piperazine structure modified with sulfonyl groups. The compound's design includes two sulfonyl groups attached to a piperazine ring, further substituted with methyl and trimethylphenyl groups. This structural configuration enhances its steric properties, which may significantly influence its biological activity and chemical reactivity .

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications in neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The compound may interact with specific receptors or enzymes relevant to therapeutic targets. Understanding these interactions is crucial for predicting efficacy and safety profiles in biological systems .

- Nucleophilic Substitution Reactions : The sulfonyl moieties are known to participate in various nucleophilic substitution reactions, which can lead to the formation of sulfonamides or introduce other functional groups through electrophilic attack .

Study on Piperazine Derivatives

Research on piperazine derivatives has indicated that modifications in their structure can significantly affect their interaction dynamics with biological macromolecules. For instance, a study involving virtual screening and molecular docking found that certain piperazine derivatives bind effectively at both peripheral anionic sites and catalytic sites of human acetylcholinesterase . This suggests that this compound could exhibit similar binding affinities.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Pyridinyl)-piperazine | Contains a pyridine ring | Known for antidepressant effects |

| N-(4-Methoxybenzyl)-piperazine | Substituted with methoxybenzene | Exhibits analgesic properties |

| 1-(4-Sulfophenyl)-piperazine | Sulfonic acid group attached | Used in dye synthesis |

These compounds highlight the versatility of piperazine derivatives in medicinal chemistry while emphasizing the unique structural characteristics that differentiate this compound from others .

Potential Therapeutic Applications

The potential applications of this compound are diverse:

- Neurological Disorders : Due to its potential enzyme inhibition properties.

- Antidepressant Formulations : Leveraging its structural similarities with known antidepressants.

- Analgesics : Its interaction with pain pathways could provide avenues for pain management therapies.

Propriétés

IUPAC Name |

2-methyl-1,4-bis[(2,3,4-trimethylphenyl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4S2/c1-15-8-10-22(20(6)18(15)4)30(26,27)24-12-13-25(17(3)14-24)31(28,29)23-11-9-16(2)19(5)21(23)7/h8-11,17H,12-14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXFOJDWMBINMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.